![molecular formula C11H7Cl3N2O B1671076 4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 112749-52-7](/img/structure/B1671076.png)
4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von EcDsbB-IN-12 beinhaltet die Reaktion von 4,5-Dichlorpyridazin-3-on mit 2-Chlorbenzylchlorid unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Dimethylformamid. Die Mischung wird erhitzt, um die Reaktion zu erleichtern, was zur Bildung von EcDsbB-IN-12 führt .
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden für EcDsbB-IN-12 nicht umfassend dokumentiert sind, kann der Syntheseprozess durch Optimierung der Reaktionsbedingungen, Verwendung von Reagenzien in Industriequalität und Einsatz von kontinuierlichen Strömungsreaktoren zur Steigerung der Ausbeute und Reinheit skaliert werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EcDsbB-IN-12 involves the reaction of 4,5-dichloropyridazin-3-one with 2-chlorobenzyl chloride under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of EcDsbB-IN-12 .
Industrial Production Methods
While detailed industrial production methods for EcDsbB-IN-12 are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen
EcDsbB-IN-12 unterliegt aufgrund des Vorhandenseins von Chloratomen am Pyridazinonring hauptsächlich Substitutionsreaktionen. Diese Reaktionen können durch Nukleophile unter geeigneten Bedingungen gefördert werden .
Häufige Reagenzien und Bedingungen
Nukleophile: Häufige Nukleophile wie Amine und Thiole können mit EcDsbB-IN-12 reagieren.
Lösungsmittel: Dimethylformamid, Dimethylsulfoxid und Acetonitril sind häufig verwendete Lösungsmittel.
Bedingungen: Reaktionen werden typischerweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von dem verwendeten Nukleophil ab. So kann die Reaktion mit einem Amin zur Bildung eines amin-substituierten Pyridazinons führen .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one has been investigated for its potential therapeutic properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the growth of specific cancer cell lines, indicating its potential as a lead compound for cancer therapy .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in disease pathways. For example, it inhibits the function of DsbB (disulfide bond formation protein), which is crucial for bacterial virulence . This property opens avenues for developing new strategies against bacterial infections.
Drug Design
The compound's structural features make it a valuable scaffold in drug design. Researchers are exploring modifications to enhance its bioactivity and selectivity against target proteins involved in various diseases .
Biocidal Applications
Due to its chemical stability and efficacy against microorganisms, this compound is being studied for use as a biocide in agricultural settings. Its application could help control plant pathogens and pests effectively while minimizing environmental impact .
Case Studies
Wirkmechanismus
EcDsbB-IN-12 exerts its effects by specifically inhibiting the disulfide bond forming enzyme EcDsbB. The inhibition mechanism involves the covalent modification of a free cysteine in the enzyme, which is revealed by mass spectra and supported by nuclear magnetic resonance spectra. This modification prevents the enzyme from catalyzing disulfide bond formation, thereby disrupting the oxidative folding of bacterial virulence factors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
EcDsbB-IN-10: Ein weiterer Inhibitor des Disulfidbrücken-bildenden Enzyms EcDsbB, jedoch mit unterschiedlicher Potenz und Spezifität.
Dimedon-Derivate: Synthetische Analoga von Ubichinon, die die Disulfidbrückenbildung durch das DsbA-DsbB-System hemmen
Einzigartigkeit
EcDsbB-IN-12 ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung des EcDsbB-Enzyms einzigartig. Im Gegensatz zu anderen Inhibitoren modifiziert es kovalent ein freies Cystein im Enzym, wodurch es zu einem hochwirksamen Werkzeug für die Untersuchung der Disulfidbrückenbildung und die Entwicklung von Anti-Virulenzmitteln wird .
Biologische Aktivität
4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C11H7Cl3N2O
- Molecular Weight: 295.54 g/mol
This structure includes two chlorine substituents on the pyridazine ring and a chlorophenyl group, which may influence its biological interactions.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide (NO) production in activated microglia cells. This suggests a potential mechanism for neuroprotection in conditions like Parkinson's disease .
Anticancer Potential
The presence of halogen atoms in the structure is often correlated with enhanced anticancer activity. In various studies, thiazole and pyridazine derivatives have shown significant cytotoxic effects against multiple cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as NF-kB and MAPK .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial activity. The presence of electron-withdrawing groups like chlorine has been linked to increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
A study investigated the effects of a structurally related compound on neuroinflammation induced by lipopolysaccharide (LPS). The results showed that treatment with the compound significantly reduced pro-inflammatory cytokine levels and improved dopaminergic neuron survival in an in vivo model of Parkinson's disease . This highlights the potential application of this compound in neurodegenerative diseases.
Anticancer Studies
In vitro studies on thiazole-integrated compounds demonstrated promising anticancer activity. For example, a derivative with a similar structure exhibited IC50 values lower than established chemotherapeutics against various cancer cell lines, indicating strong growth inhibition potential . The structure-activity relationship (SAR) analysis suggested that the presence of chlorinated phenyl groups significantly enhances cytotoxicity.
Antimicrobial Research
Recent investigations into the antimicrobial properties of halogenated pyridazine derivatives indicated significant antibacterial effects. These compounds were tested against common pathogens, demonstrating effectiveness that surpassed traditional antibiotics .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
4,5-dichloro-2-[(2-chlorophenyl)methyl]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOJUHXYHYEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112749-52-7 | |
Record name | 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.